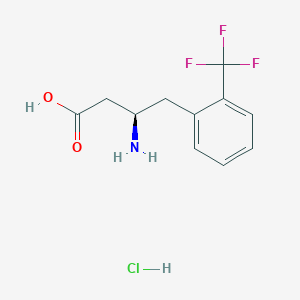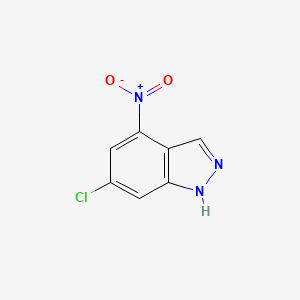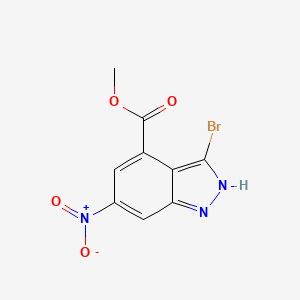
(R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound features a trifluoromethyl group, which is known for its significant electronegativity and ability to influence the chemical behavior of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenyl compound. One common method is the trifluoromethylation of a phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The resulting trifluoromethylated phenyl compound is then subjected to further reactions to introduce the amino and carboxylic acid functionalities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the amino group to a nitro group.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can reduce the nitro group back to an amino group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or alkyl halides.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Substituted phenyl compounds
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used as a probe to study biological systems and interactions with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which (R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses.
Comparison with Similar Compounds
When compared to similar compounds, (R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride stands out due to its unique trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
4-Amino-2-(trifluoromethyl)benzonitrile: This compound lacks the carboxylic acid functionality present in this compound.
Sitagliptin Impurity 22: This compound has a different structural framework but shares the trifluoromethyl group.
Properties
IUPAC Name |
(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKTUCRFQNQGB-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647462 |
Source


|
| Record name | (3R)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269396-76-1 |
Source


|
| Record name | (3R)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














